

# Technical Guide: Material Safety Data Sheet for 3-(4-Nitrophenyl)propanoic acid

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## Compound of Interest

Compound Name: 3-(4-Nitrophenyl)propanoic acid

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety, handling, and toxicological properties of **3-(4-Nitrophenyl)propanoic acid** (CAS No: 16642-79-8). The information is compiled to assist researchers, scientists, and drug development professionals in making informed decisions regarding its safe use and management in a laboratory or industrial setting.

## Section 1: Chemical and Physical Properties

**3-(4-Nitrophenyl)propanoic acid** is a monocarboxylic acid derivative appearing as a white to off-white or very pale yellow crystalline solid.<sup>[1][2]</sup> It is characterized by the presence of a nitro group on the phenyl ring, which influences its chemical reactivity and physical properties.<sup>[1]</sup> It serves as a significant intermediate in the synthesis of pharmaceuticals, particularly analgesic and anti-inflammatory agents.<sup>[1]</sup>

Table 1: Physical and Chemical Properties of **3-(4-Nitrophenyl)propanoic acid**

Property	Value	Source(s)
Molecular Formula	C9H9NO4	[2][3]
Molecular Weight	195.17 g/mol	[2][3][4][5]
Appearance	White to off-white/very pale yellow solid	[1][2]
Melting Point	131 - 167 °C	[2][4]
Boiling Point	331.83°C (rough estimate)	[4]
Flash Point	170.5 ± 9.4 °C	[4]
Water Solubility	Slightly soluble	[4]
Vapor Pressure	1.53E-06 mmHg at 25°C	[4]
Density	1.3544 (rough estimate)	[4]
pKa	4.47 (at 25°C)	

## Section 2: Hazard Identification and Toxicological Summary

The primary hazards associated with **3-(4-Nitrophenyl)propanoic acid** involve irritation to the skin, eyes, and respiratory system, with potential for harm if swallowed, inhaled, or in contact with skin.[4][6]

Table 2: GHS Hazard Classification

Hazard Class	GHS Category	Hazard Statement
Skin Corrosion/Irritation	Category 2	H315: Causes skin irritation
Serious Eye Damage/Eye Irritation	Category 2A	H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)	Category 3	H335: May cause respiratory irritation
Acute Toxicity, Oral	Category 4	H302: Harmful if swallowed
Acute Toxicity, Dermal	Category 4	H312: Harmful in contact with skin
Acute Toxicity, Inhalation	Category 4	H332: Harmful if inhaled

Source: Aggregated from supplier safety data and PubChem.[4][6]

## Section 3: Experimental Protocols for Toxicological Assessment

The hazard classifications are determined through standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). Below are summaries of the methodologies for key toxicological endpoints.

### Acute Oral Toxicity (OECD Guideline 420, 423, or 425)

The assessment of acute oral toxicity provides information on the adverse effects of a substance after a single oral dose.[1]

- Principle: A stepwise procedure is used where a small number of animals (typically rats, usually females as they can be slightly more sensitive) are dosed at fixed levels (e.g., 5, 50, 300, 2000 mg/kg body weight).[7] The outcome (mortality or evident toxicity) at one dose level determines the next dose level to be tested.[8] This approach, such as the Acute Toxic Class Method (OECD 423) or the Fixed Dose Procedure (OECD 420), aims to classify the substance's toxicity with a minimal number of animals and without causing severe suffering. [1][7][8]

- Procedure:
  - Healthy, young adult animals are acclimatized to laboratory conditions for at least 5 days.  
[7]
  - The test substance is administered in a single dose via gavage. The volume should generally not exceed 1 mL/100g of body weight for rodents.[1]
  - Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.[7]
  - A gross necropsy is performed on all animals at the end of the observation period.[7]

## Acute Dermal Toxicity (OECD Guideline 402)

This test determines the potential for a substance to cause harm upon short-term contact with the skin.[9]

- Principle: The test substance is applied to the skin of an animal (typically a rat) in a stepwise manner at defined doses. The procedure is designed to identify doses causing evident toxicity or mortality while minimizing animal use.[10][11]
- Procedure:
  - The day before the test, fur is removed from the dorsal area of the animal (at least 10% of the body surface).[10]
  - The substance (if solid, moistened to a paste) is applied uniformly over the prepared area and held in place with a porous gauze dressing for a 24-hour exposure period.[10]
  - Animals are observed for signs of toxicity and mortality for at least 14 days. Body weight is recorded weekly.[11]
  - At the conclusion of the study, a gross necropsy is performed on all animals.[11]

## Acute Inhalation Toxicity (OECD Guideline 403 or 436)

This test assesses the health hazards arising from short-term exposure to an airborne substance.[12]

- Principle: Animals (usually rats) are exposed to the test substance, typically as a dust or aerosol, in an inhalation chamber for a defined period (generally 4 hours).[13][14] The study can follow a traditional protocol to determine the median lethal concentration (LC50) or an acute toxic class method with fixed concentrations.[14][15]
- Procedure:
  - Animals are placed in exposure chambers (whole-body or nose-only).[13]
  - The concentration of the test article in the breathing zone is controlled and monitored throughout the exposure period.[13]
  - Animals are observed for clinical signs of toxicity during and after exposure for at least 14 days.[14]
  - Body weights are recorded, and a gross necropsy is performed on all animals.[14]

## Skin Irritation (OECD Guideline 404 or 439)

This test evaluates the potential of a substance to cause reversible inflammatory changes to the skin.

- Principle:
  - In vivo (OECD 404): The test substance is applied to a small patch of skin on an animal (typically an albino rabbit) for up to 4 hours. The degree of irritation is scored at specific intervals.[16] A tiered testing strategy is recommended to avoid in vivo testing where possible.[17]
  - In vitro (OECD 439): A preferred alternative involves applying the test chemical to a reconstructed human epidermis (RhE) model. Cell viability is measured after exposure to determine the irritation potential, thus avoiding animal use.[2][18][19]
- Procedure (in vitro - OECD 439):

- The test substance is applied topically to the RhE tissue model.[18]
- After a defined exposure time, the substance is removed, and the tissue is incubated.[19]
- Tissue viability is assessed using a quantitative method, such as the MTT assay. A reduction in viability below a certain threshold (e.g., ≤ 50%) indicates an irritant potential. [18][19]

## Eye Irritation (OECD Guideline 405 or 496)

This test assesses the potential of a substance to cause reversible or irreversible changes to the eye.

- Principle:

- In vivo (OECD 405): A single dose of the substance is applied to one eye of an animal (albino rabbit), with the other eye serving as a control. Lesions of the cornea, iris, and conjunctiva are scored over time.[4][20][21] The use of analgesics and anesthetics is recommended to minimize pain and distress.[4]
- In vitro (OECD 496): Validated in vitro methods using reconstructed human cornea-like epithelium (RhCE) models are available to assess eye irritation potential without animal testing.

- Procedure (in vivo - OECD 405):

- A weight-of-evidence analysis of existing data is performed first to avoid unnecessary animal testing.[4]
- If testing is necessary, it is initiated on a single animal.[4]
- Following application of the substance, the eye is examined at 1, 24, 48, and 72 hours, and observations may continue for up to 21 days to assess reversibility.[6][20]

## Flash Point Determination (e.g., Cleveland Open Cup Method)

The flash point is the lowest temperature at which a substance gives off enough vapor to form an ignitable mixture with air.

- Principle: The substance is heated in a standardized apparatus (e.g., a Cleveland open cup), and a small flame is passed over the surface of the substance at regular temperature intervals. The temperature at which a brief flash occurs is recorded as the flash point.[22][23]
- Procedure (Cleveland Open Cup):
  - The sample is placed in the test cup and heated at a controlled rate.[22]
  - A test flame of a specified size is passed over the sample at prescribed temperature intervals.[22]
  - The flash point is the lowest temperature, corrected for barometric pressure, at which the application of the test flame causes the vapors above the sample to ignite.[22]

## Section 4: Safe Handling and Emergency Procedures

### Engineering Controls:

- Handle in a well-ventilated place, preferably in a chemical fume hood.[4]
- Facilities should be equipped with an eyewash station and a safety shower.

### Personal Protective Equipment (PPE):

- Eye/Face Protection: Wear chemical safety goggles or a face shield.
- Skin Protection: Wear suitable protective clothing and chemical-resistant gloves.
- Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator.

### Handling and Storage:

- Avoid contact with skin, eyes, and clothing.[4]

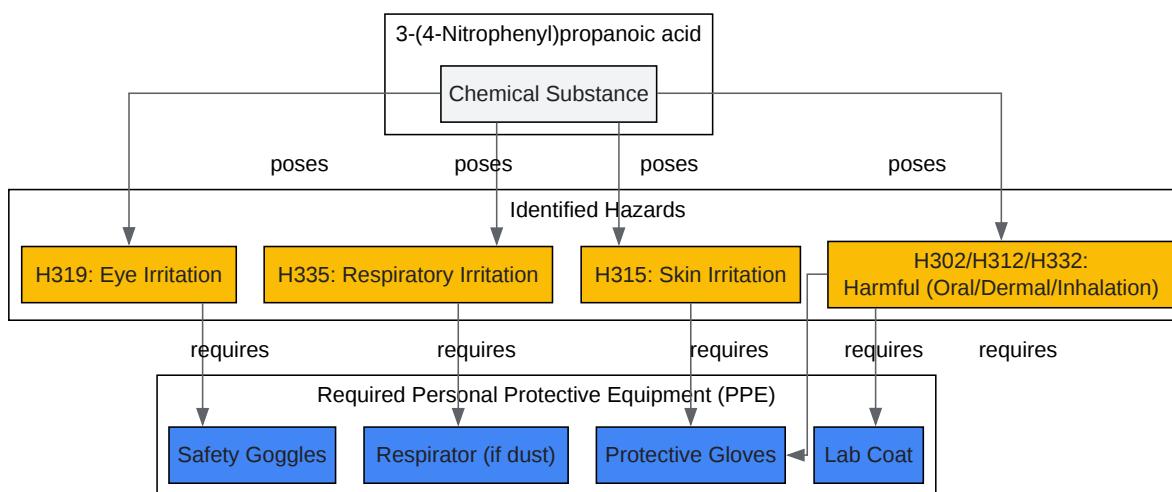
- Avoid the formation of dust and aerosols.[4]
- Keep containers tightly closed in a dry, cool, and well-ventilated place.[4]
- Store away from incompatible materials such as strong oxidizing agents.

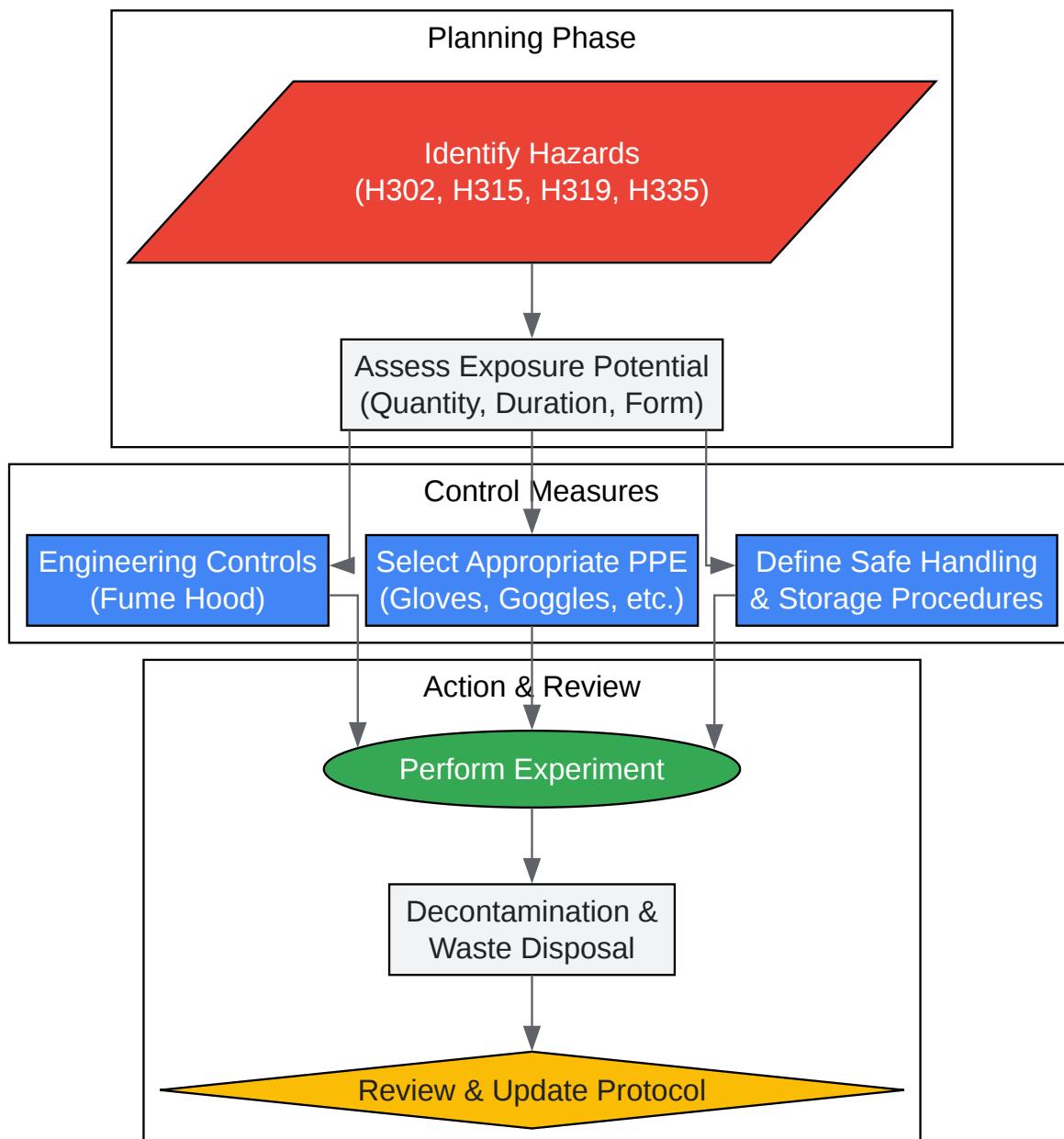
#### First Aid Measures:

- If Inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Seek medical attention if you feel unwell.
- If on Skin: Wash with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, get medical advice.
- If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.
- If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.

## Section 5: Visualized Safety Workflows

The following diagrams illustrate key logical relationships and workflows for the safe handling of **3-(4-Nitrophenyl)propanoic acid**.





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